N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine

TPSA Passive permeability Fluorine substitution

Fragment library designers face false positives from sub-95% purity analogs. This compound (CAS 1495869-76-5) is supplied at ≥98% purity, eliminating the need for re-purification before biophysical assays (SPR, DSF, ligand-observed NMR). • ≥98% purity minimizes false positives vs. 95% des-fluoro analog. • Unique push-pull aromatic system (3-F, 4-OMe) delivers balanced LogP (1.218) & TPSA (33.29 Ų) for CNS permeability optimization. • Free 3-amine enables rapid diversification via amidation, reductive amination, or sulfonamide formation.

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
Cat. No. B12072490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methoxyphenyl)azetidin-3-amine
Molecular FormulaC10H13FN2O
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2CNC2)F
InChIInChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3
InChIKeyNAFUIJHYXGRQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine: Identity & Properties


N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine (CAS 1495869-76-5) is a synthetic azetidine derivative belonging to the class of saturated four-membered nitrogen heterocycles. Its molecular formula is C₁₀H₁₃FN₂O (MW 196.22 g/mol) . The compound features a direct N-phenyl linkage to a 3-fluoro-4-methoxyphenyl ring and a primary amine at the azetidine 3-position, with computed topological polar surface area (TPSA) of 33.29 Ų, a consensus LogP of 1.218, three hydrogen-bond acceptors, two hydrogen-bond donors, and three rotatable bonds . Commercial availability is typically at ≥98% purity, supplied for research and further manufacturing use only .

Why This Azetidine Cannot Be Replaced by Analogues


Even structurally similar N-arylazetidin-3-amines can exhibit divergent physicochemical and pharmacokinetic profiles because small substituent changes on the phenyl ring significantly alter electronic distribution, hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability [1]. The simultaneous presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group in the target compound creates a unique push-pull aromatic system that directly impacts TPSA, LogP, and conformational preferences—parameters that govern passive permeability, solubility, and target recognition. Generic replacement with des-fluoro, des-methoxy, or regioisomeric analogs risks introducing uncontrolled changes in these critical drug-likeness parameters, as the quantitative comparisons below demonstrate.

N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine vs. Closest Analogs


Fluorine Substitution and TPSA Reduction

The introduction of a fluorine atom at the 3-position of the phenyl ring lowers the topological polar surface area (TPSA) relative to the des-fluoro analog, N-(4-methoxyphenyl)azetidin-3-amine. Lower TPSA is correlated with improved passive membrane permeability, a desirable property in hit-to-lead optimization [1]. The target compound and comparator [2] values were sourced from commercial databases.

TPSA Passive permeability Fluorine substitution

LogP Modulation via Fluoro and Methoxy Substitution

The consensus LogP of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine is 1.218 . Although a direct experimental LogP value for the des-fluoro analog is not publicly available, the addition of a fluorine atom typically reduces LogP by approximately 0.2–0.4 units compared to the unsubstituted phenyl analog while simultaneously increasing TPSA-lowering effects [1]. The methoxy group counterbalances excessive lipophilicity reduction, keeping LogP within the favorable drug-likeness range (1–3). This fine-tuned balance is absent in analogs lacking either substituent.

LogP Lipophilicity Drug-likeness

Conformational Restriction and Entropic Binding

N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine possesses three rotatable bonds , identical to its des-fluoro analog. However, the ortho-fluoro substituent introduces a conformational bias in the N-aryl bond through a combination of steric and electronic effects, potentially reducing the number of accessible low-energy conformers compared to the des-fluoro comparator [1]. Reduced conformational flexibility can lower the entropic penalty upon target binding, improving binding affinity without additional molecular weight.

Rotatable bonds Conformational entropy Binding affinity

Purity Benchmarking as a Procurement Differentiator

Commercial N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine is routinely supplied at ≥98% purity , whereas the closely related des-fluoro analog N-(4-methoxyphenyl)azetidin-3-amine is offered at ≥95% purity . This 3-percentage-point purity difference, while modest, is meaningful for applications requiring high initial purity such as parallel library synthesis, biophysical assays, and fragment-based screening where even small impurities can confound results.

Purity Quality control Procurement

Application Scenarios for N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine


Hit-to-Lead for CNS and Intracellular Targets

The compound's favorable TPSA (33.29) and balanced LogP (1.218) , combined with the conformational restriction imposed by the ortho-fluoro substituent, make it an attractive azetidine fragment for libraries directed at CNS-penetrant or intracellular targets where permeability is a key optimization parameter. Its balanced lipophilicity profile reduces the need for extensive ADME triage early in lead optimization.

Fragment-Based Screening with High Purity

With a supplier-specified purity of ≥98% , this compound is suitable for direct incorporation into fragment screening collections without additional purification. The 3% purity margin over the des-fluoro analog translates to fewer false positives and artifacts in biophysical assays such as SPR, DSF, or ligand-observed NMR.

SAR Studies on Monoamine Transporter Modulators

The 3-aminoazetidine scaffold has been extensively explored for triple reuptake inhibition (serotonin, norepinephrine, dopamine) [1]. The distinct electronic profile of the 3-fluoro-4-methoxyphenyl substituent—offering a push-pull aromatic system not present in either mono-substituted or unsubstituted analogs—provides a unique SAR probe point for mapping transporter pharmacophores.

Building Block for Late-Stage Functionalization

The free secondary amine on the azetidine ring serves as a versatile handle for diversification via amide coupling, reductive amination, or sulfonamide formation [1]. The ortho-fluoro substituent can also direct electrophilic aromatic substitution or participate in nucleophilic aromatic substitution (SNAr) reactions, enabling further scaffold elaboration not possible with the des-fluoro analog.

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